3-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)ANILINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
Overview
Description
3-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)ANILINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE: is a complex organic compound characterized by its unique structure, which includes trifluoroethoxy groups, a benzofuran core, and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)ANILINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of Dimethoxy Groups: Methoxylation reactions are employed to introduce the dimethoxy substituents on the benzofuran ring.
Attachment of Trifluoroethoxy Groups: This step involves the reaction of the intermediate compound with trifluoroethanol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.
Substitution: The trifluoroethoxy and amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with various biological targets can lead to the discovery of new therapeutic agents.
Medicine
Industry
In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)ANILINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3,5-bis(2,2,2-trifluoroethoxy)phenyl]amino}-6,7-dimethoxy-1,3-dihydro-2-benzofuran-1-one
- 3-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)ANILINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
Uniqueness
The uniqueness of this compound lies in its combination of trifluoroethoxy groups and a benzofuran core. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3,5-bis(2,2,2-trifluoroethoxy)anilino]-6,7-dimethoxy-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6NO6/c1-29-14-4-3-13-15(16(14)30-2)18(28)33-17(13)27-10-5-11(31-8-19(21,22)23)7-12(6-10)32-9-20(24,25)26/h3-7,17,27H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAADGRSMZPQHRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC(=C3)OCC(F)(F)F)OCC(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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